molecular formula C10H13ClN2O3 B1419731 4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride CAS No. 66933-70-8

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride

Katalognummer: B1419731
CAS-Nummer: 66933-70-8
Molekulargewicht: 244.67 g/mol
InChI-Schlüssel: BYBSZAWOQUXYBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Infrared (IR) Spectroscopy

Functional Group Expected Absorption (cm⁻¹) Assignment
O–H (Carboxylic Acid) 2500–3500 (broad) O–H stretching
C=O (Carboxylic Acid) ~1700 C=O stretching
C–O (Morpholine) ~1300–1100 C–O stretching
Pyridine C–H (aromatic) ~700–900 C–H bending (ring)

Nuclear Magnetic Resonance (NMR)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine protons (aromatic) 7.0–8.5 m 2H
Morpholine protons (N–CH₂) 2.5–3.5 m 8H (4 CH₂)
Carboxylic Acid Proton 10.0–12.0 s (broad) 1H

Mass Spectrometry (MS)

Ion Type m/z Fragment
[M+H]⁺ 245.07 C₁₀H₁₄ClN₂O₃⁺
[M–HCl]⁺ 209.06 C₁₀H₁₂N₂O₃⁺ (loss of HCl)
[M–CO₂]⁺ 195.06 C₉H₁₁ClN₂⁺ (loss of CO₂)

Eigenschaften

IUPAC Name

4-morpholin-4-ylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSZAWOQUXYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662828
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66933-70-8
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66933-70-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Step 1: Formation of 4-(1-Benzylpiperidine-4-Base) Morpholine Hydrochloride

  • Reactants : 1-benzyl-4-piperidones and morpholine.
  • Reaction Conditions :

    • The reactants are dissolved in toluene.
    • The mixture is heated to approximately 110°C, facilitating an azeotropic removal of water via a water knockout drum, which drives the reaction forward.
    • Catalysis : Raney nickel, processed through dehydrated alcohol, is added under autogenous pressure (~10 kg/cm²).
    • Hydrogenation : The mixture is hydrogenated at 50°C under high pressure (~10 kg/cm²) for approximately 36 hours, converting the piperidone to the corresponding piperidine derivative.
  • Workup :

    • The reaction mixture is filtered to remove the catalyst.
    • Concentrated hydrochloric acid (36%) is added to precipitate the hydrochloride salt.
    • The solid is filtered, washed, and dried to yield the hydrochloride salt of the benzylated morpholine derivative.

Step 2: Conversion to 4-Morpholin-4-yl-pyridine-2-carboxylic Acid Hydrochloride

  • The benzylated intermediate is subjected to deprotection or further functionalization, often involving:
    • Acidic hydrolysis or catalytic hydrogenation to remove benzyl groups.
    • Introduction of the carboxylic acid group at the 2-position of pyridine, which can be achieved via carboxylation reactions such as lithiation followed by carbonation.

Direct Synthesis via Nucleophilic Substitution and Carboxylation

  • Starting Material : 2-chloropyridine derivatives or 2-bromo-pyridine compounds.
  • Reaction Pathway :
    • Nucleophilic substitution with morpholine in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent such as ethanol, acetonitrile, or toluene.
    • The reaction is typically conducted at elevated temperatures (45°C to reflux) for 12-24 hours.
    • After the substitution, the resulting amino-pyridine derivative undergoes carboxylation, often via lithiation:
      • Lithiation with n-butyllithium at -78°C.
      • Subsequent bubbling of CO₂ gas into the reaction mixture to introduce the carboxylic acid group.
    • Acidification with hydrochloric acid yields the hydrochloride salt.

Purification and Salt Formation

  • The final step involves converting the free acid to its hydrochloride salt:
    • Dissolving the compound in ethanol or isopropanol.
    • Adding concentrated hydrochloric acid (preferably 36%) under stirring.
    • Cooling the mixture to precipitate the hydrochloride salt.
    • Filtration, washing, and drying produce the pure This compound .

Data Table: Summary of Preparation Methods

Method Key Reactants Solvent Conditions Yield (%) Remarks
Benzylation & Hydrogenation 1-benzyl-4-piperidones, morpholine Toluene, ethanol 110°C, 36 hrs hydrogenation ~87-89% Involves catalytic hydrogenation and acid workup
Direct Nucleophilic Substitution 2-chloropyridine derivatives, morpholine Ethanol, acetonitrile Reflux, 12-24 hrs Variable Requires subsequent lithiation and CO₂ fixation
Lithiation & Carboxylation 2-bromo-pyridine, n-butyllithium Tetrahydrofuran, ethanol -78°C to room temp ~80-90% For introducing the carboxylic acid group

Research Findings and Notes

  • The benzylation/hydrogenation route is well-documented in patents and industrial processes, offering high yields and straightforward purification.
  • Direct nucleophilic substitution followed by lithiation and carbonation provides a versatile route, especially suitable for lab-scale synthesis.
  • The choice of solvents and reaction conditions critically influences yield and purity; ethanol and toluene are preferred for their inertness and ease of removal.
  • The hydrochloride salt formation is typically achieved by acid addition at the final stage, ensuring high purity and stability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride with structurally or functionally related hydrochloride salts and morpholine derivatives:

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Stability Applications
This compound C₁₀H₁₃ClN₂O₃ 246.68* High in water Stable at pH 2–6 Pharmaceutical intermediate
2-Morpholin-4-ylpropanoic acid hydrochloride C₇H₁₄ClNO₃ 195.64 Moderate in water Hygroscopic Organic synthesis
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.81 High in water Light-sensitive Antimicrobial, antidiabetic
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO₂ 327.83 Soluble in ethanol Room-temperature stable Antihistamine
LY2409881 hydrochloride C₂₄H₂₉ClN₆OS·HCl 485.04 (free base) DMSO-soluble Sensitive to heat Kinase inhibitor



*Calculated based on empirical formula and atomic weights.

Key Structural and Functional Differences

In contrast, berberine hydrochloride contains an isoquinoline alkaloid structure, contributing to its broad-spectrum antimicrobial activity . Chlorphenoxamine hydrochloride incorporates a diphenhydramine-like structure with an ether linkage, favoring histamine receptor antagonism .

Physicochemical Properties :

  • Solubility : The pyridine-carboxylic acid group in the target compound improves water solubility compared to LY2409881 hydrochloride, which requires organic solvents like DMSO .
  • Stability : Unlike light-sensitive berberine hydrochloride, the morpholine ring in the target compound confers stability under acidic conditions, as seen in other morpholine derivatives like Nicardipine hydrochloride (stable in gastric pH) .

Applications: The target compound is primarily used as a synthetic intermediate, whereas LY2409881 hydrochloride and berberine hydrochloride are direct therapeutic agents targeting kinases and microbes, respectively . Morpholine derivatives like 2-Morpholin-4-ylpropanoic acid hydrochloride are simpler building blocks in peptidomimetics, lacking the pyridine ring’s aromatic interactions .

Research Findings

  • Synthetic Utility : The target compound’s derivatives, such as 4-morpholin-4-yl-pyridine-2-carboxylic acid anilide, have been synthesized for use in kinase inhibitor development, leveraging its ability to chelate metal ions in enzymatic active sites .
  • Stability : Comparative studies with Nicardipine hydrochloride suggest that morpholine-containing hydrochlorides exhibit enhanced hydrolytic stability in acidic media compared to aliphatic amine salts .

Biologische Aktivität

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a morpholine moiety attached to a pyridine ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is C10_{10}H12_{12}ClN2_{2}O2_{2}.

Mechanisms of Biological Activity

Research indicates that this compound may act through various mechanisms, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation : The compound has been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing signal transduction pathways critical in neurological disorders .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231
AntimicrobialPotential activity against bacterial strains, though specific data are limited
Enzyme InhibitionInhibits specific enzymes related to metabolic processes
GPCR InteractionModulates receptor activity affecting neurotransmitter signaling

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited the proliferation of the MDA-MB-231 triple-negative breast cancer cell line with an IC50_{50} value of 0.126 μM, showcasing its potential for targeted cancer therapy .
  • Enzyme Inhibition :
    • Research indicated that this compound acts as an inhibitor for certain metabolic enzymes, which could play a role in drug metabolism and efficacy. Specifically, it showed no significant inhibition of cytochrome P450 enzymes at concentrations above 10 μM, suggesting a favorable pharmacokinetic profile .
  • Neuropharmacological Effects :
    • The interaction with GPCRs was explored in models relevant to CNS disorders. The compound's ability to modulate receptor activity may provide insights into its therapeutic potential for conditions like Alzheimer's disease and schizophrenia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.